

The Discovery and Development of Bromoxynil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoxynil**

Cat. No.: **B128292**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide that has been a critical tool in broadleaf weed management for decades. Belonging to the hydroxybenzonitrile class of herbicides, it is valued for its contact activity and efficacy against a wide spectrum of annual broadleaf weeds in various agricultural crops. This in-depth technical guide explores the discovery, history, mechanism of action, synthesis, and toxicological profile of **Bromoxynil**, providing detailed data and experimental protocols for the scientific community.

Discovery and Commercial History

The herbicidal properties of 3,5-dibromo-4-hydroxybenzonitrile, the active compound known as **Bromoxynil**, were first described in scientific literature in 1963. Its development and subsequent commercialization were pioneered by May & Baker Ltd., which commenced its manufacture in the same year. In the United States, **Bromoxynil** was first registered for use in 1965 for the control of broadleaf weeds in wheat and barley.

Over the ensuing decades, its use expanded to a variety of other crops. The production and marketing of **Bromoxynil** have been handled by several major agrochemical companies, including Amchem Products, Union Carbide, and Rhône-Poulenc. A significant milestone in the history of **Bromoxynil** was the development of genetically modified (GM) crops engineered for resistance to the herbicide. This was achieved by introducing a nitrilase gene (bxn) from the

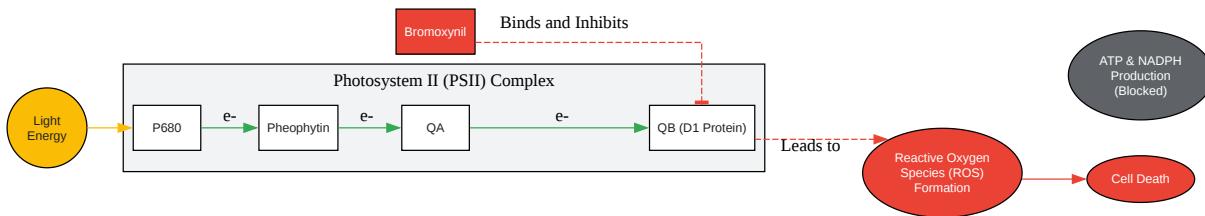
soil bacterium *Klebsiella ozaenae*, which allows the crop to metabolize and detoxify **Bromoxynil**.

Chemical Synthesis and Properties

The commercial synthesis of **Bromoxynil** is a relatively straightforward process involving the bromination of 4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction yields the desired 3,5-dibromo-4-hydroxybenzonitrile.

For enhanced stability and formulation, **Bromoxynil** is often converted to its ester derivatives, such as **Bromoxynil** octanoate. This is achieved through the esterification of **Bromoxynil** with octanoyl chloride in the presence of a base.

Key Physicochemical Properties of **Bromoxynil**:

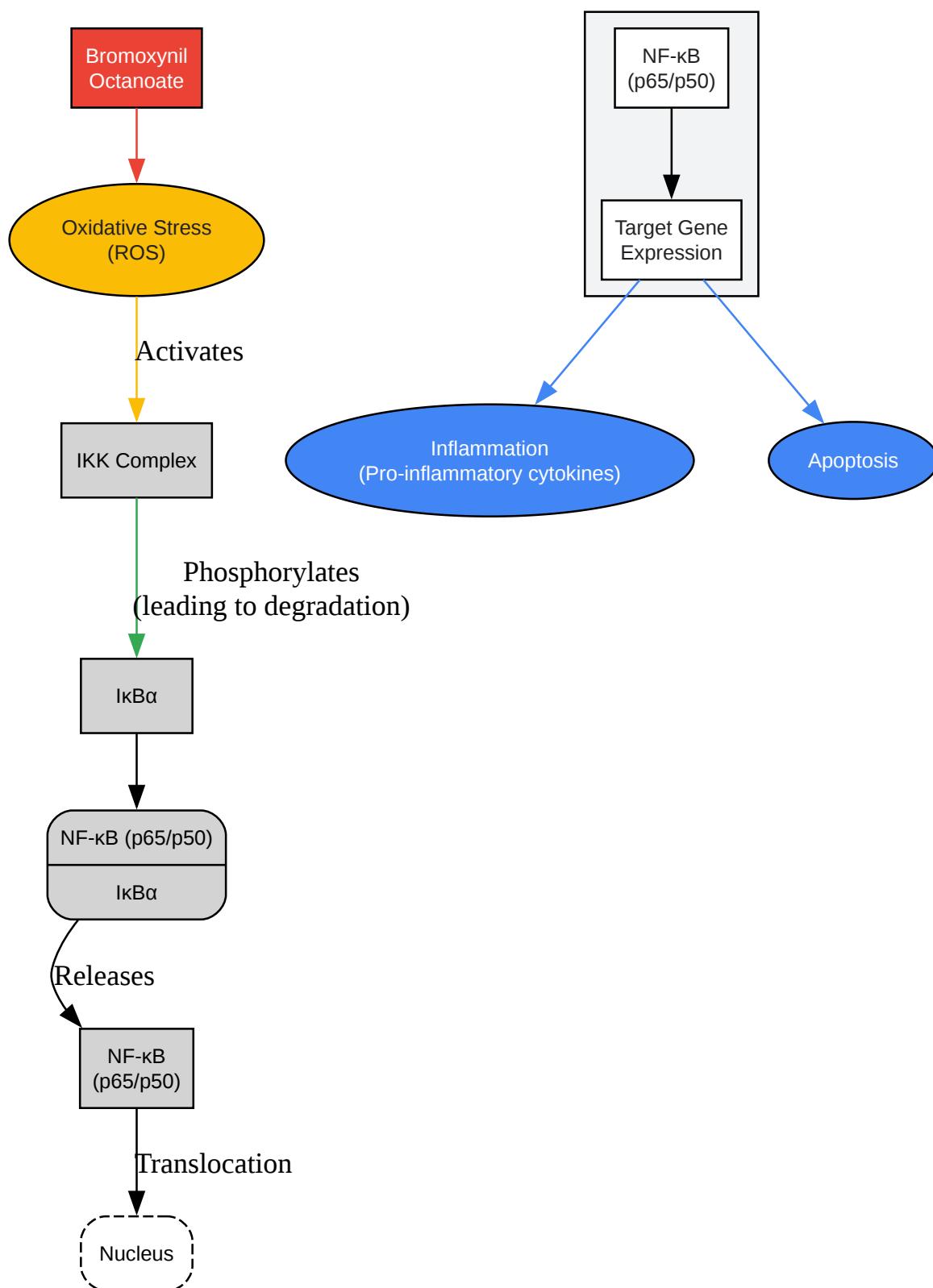

Property	Value
IUPAC Name	3,5-dibromo-4-hydroxybenzonitrile
CAS Number	1689-84-5
Molecular Formula	C ₇ H ₃ Br ₂ NO
Molar Mass	276.91 g/mol
Appearance	White to light buff crystalline solid
Melting Point	194-195 °C
Water Solubility	130 mg/L at 25°C
Vapor Pressure	<1 x 10 ⁻⁶ Pa at 20°C
Log P (octanol-water)	2.8

Mechanism of Action: Inhibition of Photosystem II

Bromoxynil's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.^[1] It acts as a photosystem II (PSII) inhibitor, a critical component of the light-dependent reactions of photosynthesis.^{[1][2]} Specifically, **Bromoxynil** binds to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.^{[1][2]} This binding blocks the

electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).^[2]

The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the overall energy metabolism of the plant.^[2] This leads to a rapid depletion of the plant's energy reserves. Furthermore, the blockage of the electron transport chain results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death and the visible symptoms of phytotoxicity.^[2]


[Click to download full resolution via product page](#)

Inhibition of the photosynthetic electron transport chain by **Bromoxynil**.

Modulation of the NF-κB Signaling Pathway

Recent studies have indicated that **Bromoxynil** octanoate can induce testicular toxicity in rats by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[3] This pathway is a crucial regulator of inflammation, immune response, and cell survival. The study observed that exposure to **Bromoxynil** octanoate led to an increase in the expression of pro-inflammatory cytokines and apoptotic markers, suggesting that the NF-κB pathway is involved in the toxicological effects of **Bromoxynil** in animal models.^[3]

[3]

[Click to download full resolution via product page](#)

Modulation of the NF-κB pathway by **Bromoxynil**-induced oxidative stress.

Quantitative Efficacy Data

Bromoxynil is effective against a wide range of broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions. The following table summarizes typical weed control efficacy with **Bromoxynil**.

Weed Species	Common Name	Application Rate (g a.i./ha)	Control Efficacy (%)
Amaranthus retroflexus	Redroot Pigweed	280 - 560	85 - 95
Chenopodium album	Common Lambsquarters	280 - 560	90 - 98
Polygonum convolvulus	Wild Buckwheat	280 - 560	80 - 90
Sinapis arvensis	Wild Mustard	280 - 560	95 - 100
Capsella bursa-pastoris	Shepherd's-Purse	280 - 560	90 - 98
Solanum nigrum	Black Nightshade	420 - 560	75 - 85
Galium aparine	Cleavers	420 - 560	70 - 80

Quantitative Toxicity Data

The toxicity of **Bromoxynil** varies depending on the formulation (phenol or ester) and the test organism. It is classified as moderately toxic to mammals.

Acute Toxicity of **Bromoxynil** and its Esters:

Organism	Formulation	LD50/LC50	Value
Rat (oral)	Bromoxynil	LD50	190-245 mg/kg
Rat (oral)	Bromoxynil octanoate	LD50	250-449 mg/kg
Rabbit (dermal)	Bromoxynil	LD50	>2000 mg/kg
Bobwhite Quail (oral)	Bromoxynil	LD50	170 mg/kg
Mallard Duck (oral)	Bromoxynil octanoate	LD50	2050 mg/kg
Rainbow Trout (96h)	Bromoxynil	LC50	0.05 mg/L
Bluegill Sunfish (96h)	Bromoxynil octanoate	LC50	0.053 mg/L
Daphnia magna (48h)	Bromoxynil octanoate	EC50	0.096 mg/L

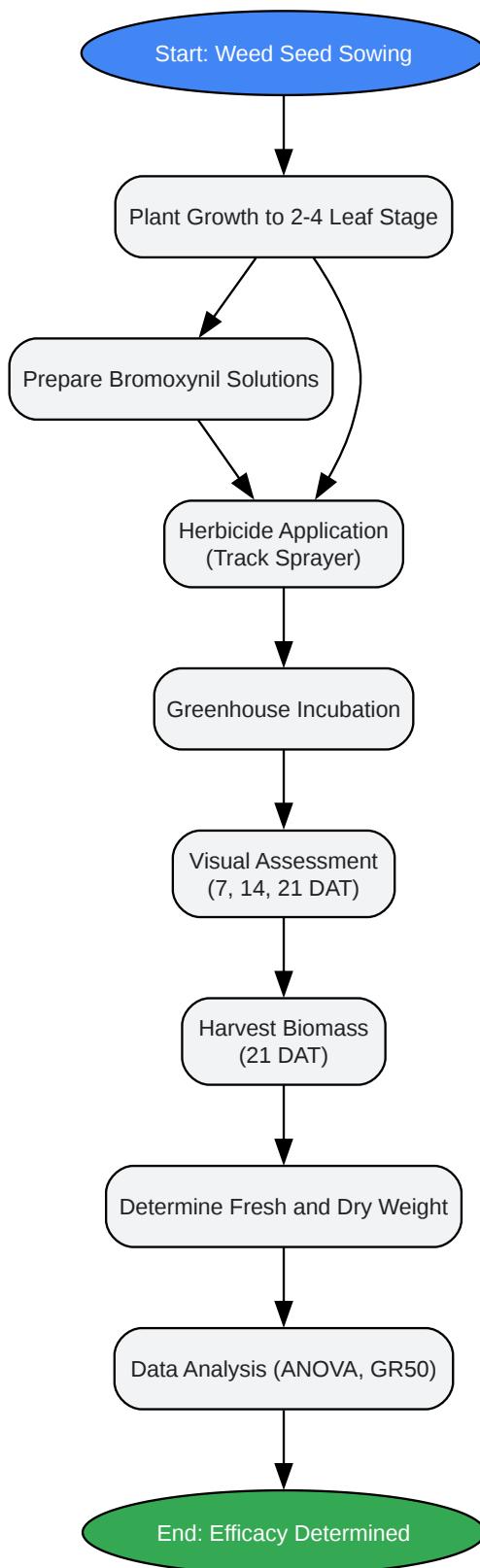
Experimental Protocols

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a method for evaluating the efficacy of **Bromoxynil** on target weed species in a controlled greenhouse environment.

1. Plant Culture:

- Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standard greenhouse potting mix.
- Maintain plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16-hour photoperiod.
- Water and fertilize as needed to ensure uniform and vigorous growth.
- Treat plants at the 2-4 true leaf stage.


2. Herbicide Application:

- Prepare a stock solution of **Bromoxynil** in a suitable solvent (e.g., acetone with a surfactant).

- Create a series of dilutions to achieve the desired application rates (e.g., 0, 140, 280, 560, 1120 g a.i./ha).
- Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. The spray volume should be consistent, typically 200-400 L/ha.
- Include an untreated control group (sprayed with solvent and surfactant only).

3. Data Collection and Analysis:

- Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
- At 21 DAT, harvest the above-ground biomass of each plant.
- Determine the fresh weight and then dry the biomass at 70°C for 72 hours to determine the dry weight.
- Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
- Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) using a dose-response curve.

[Click to download full resolution via product page](#)

Experimental workflow for a greenhouse herbicide efficacy bioassay.

Acute Oral Toxicity (LD50) Determination in Rats

(Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of **Bromoxynil** in rats.

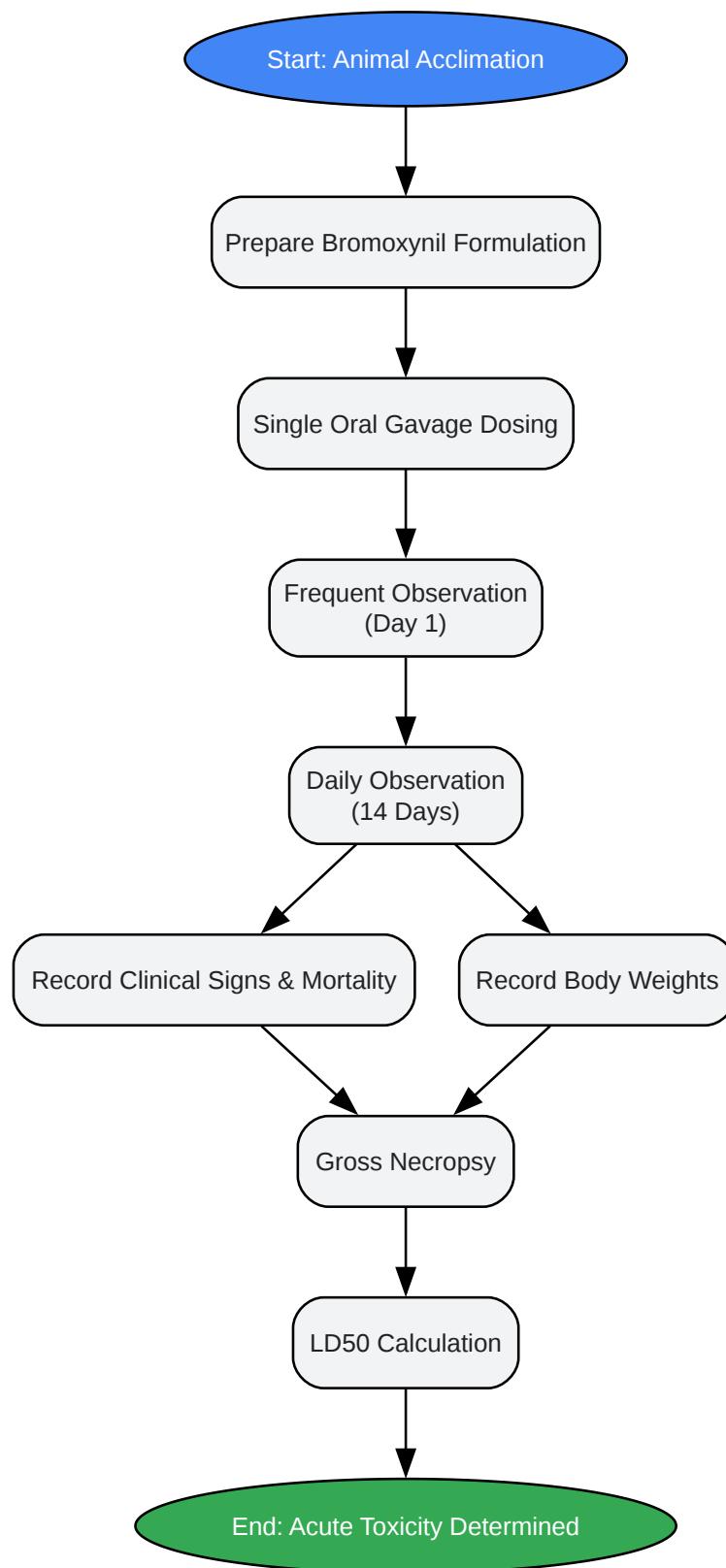
1. Animals:

- Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old.
- House the animals in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle.
- Provide standard laboratory diet and water ad libitum.
- Acclimate the animals to the laboratory conditions for at least 5 days before the study.

2. Dose Administration:

- Prepare a formulation of **Bromoxynil** in a suitable vehicle (e.g., corn oil).
- Administer the test substance as a single oral dose by gavage.
- The study can be conducted using a stepwise procedure with a starting dose based on available information. For a substance with moderate toxicity, a starting dose of 300 mg/kg might be appropriate.
- Use a small group of animals (typically 3 of one sex) for each step.

3. Observation:


- Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals: frequently on the day of dosing, and at least once daily for 14 days.
- Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

4. Necropsy:

- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.

5. Data Analysis:

- The LD50 is determined based on the mortality data from the different dose levels tested. Statistical methods such as the moving average method or probit analysis can be used to calculate the LD50 and its 95% confidence intervals.

[Click to download full resolution via product page](#)

Experimental workflow for an acute oral toxicity (LD50) study in rats.

Conclusion

Bromoxynil has a long and established history as an effective herbicide for the control of broadleaf weeds. Its mechanism of action as a photosystem II inhibitor is well-understood, providing a clear basis for its phytotoxic effects. While it exhibits moderate toxicity to mammals, its environmental fate and toxicological profile have been extensively studied, leading to its continued use in agriculture with appropriate safety measures. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of herbicide development, toxicology, and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Photosynthesis inhibitor herbicides | UMN Extension extension.umn.edu
- 3. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-κB pathway - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [The Discovery and Development of Bromoxynil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128292#discovery-and-history-of-bromoxynil-as-a-herbicide\]](https://www.benchchem.com/product/b128292#discovery-and-history-of-bromoxynil-as-a-herbicide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com